2-Amino-5,6-Dihydro-4H-benzothiazol-7-on
Übersicht
Beschreibung
2-Amino-5,6-dihydro-4H-benzothiazol-7-one is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, which contains an amino group at the 2-position and a ketone group at the 7-position. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
2-Amino-5,6-dihydro-4H-benzothiazol-7-one has a wide range of applications in scientific research:
Biochemische Analyse
Dosage Effects in Animal Models
The effects of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable.
Transport and Distribution
Information on how 2-Amino-5,6-dihydro-4H-benzothiazol-7-one is transported and distributed within cells and tissues is currently unavailable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one typically involves the cyclization of 2-aminobenzenethiol with carbonyl compounds. One common method includes the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring . The reaction conditions often involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: 2-Amino-5,6-dihydro-4H-benzothiazol-7-one can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wirkmechanismus
The mechanism of action of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: This compound has similar structural features but includes additional methyl groups, which can influence its chemical reactivity and biological activity.
2-Amino-5,6-dihydro-1,3-benzothiazol-7-one:
Uniqueness: 2-Amino-5,6-dihydro-4H-benzothiazol-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a ketone group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOMJIYYHHUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343165 | |
Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-10-7 | |
Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one synthesized and characterized?
A: The synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a two-step process. First, 2-Bromo-1,3-Cyclohexanedione is synthesized by brominating 1,3-Cyclohexanedione with bromine in an aqueous solution. Subsequently, 2-Bromo-1,3-Cyclohexanedione reacts with thiourea in ethanol under reflux conditions for six hours at 80°C to yield the final product []. The product is then purified via recrystallization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.